2-[1-(2,6-Dimethylphenoxy)propan-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be carried out under various conditions, including solventless conditions and reflux in toluene solvent .
Industrial Production Methods
Industrial production methods for N-Isoindoline-1,3-dione Mexiletine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Isoindoline-1,3-dione Mexiletine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new substituents onto the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different biological and pharmacological activities .
Scientific Research Applications
N-Isoindoline-1,3-dione Mexiletine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-Isoindoline-1,3-dione Mexiletine involves its interaction with specific molecular targets and pathways. Mexiletine, as part of the compound, exerts its effects by blocking sodium channels, which helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. The N-isoindoline-1,3-dione moiety may contribute to additional biological activities through its interactions with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Isoindoline-1,3-dione Mexiletine include other isoindoline-1,3-dione derivatives and antiarrhythmic agents such as:
Phthalimide: The parent compound of N-isoindoline-1,3-dione.
Mexiletine: The antiarrhythmic agent used in the combination.
Lidocaine: Another antiarrhythmic agent with similar properties to Mexiletine.
Uniqueness
N-Isoindoline-1,3-dione Mexiletine is unique due to its combination of the structural features of N-isoindoline-1,3-dione and the pharmacological properties of Mexiletine.
Properties
CAS No. |
138528-16-2 |
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Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[1-(2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H19NO3/c1-12-7-6-8-13(2)17(12)23-11-14(3)20-18(21)15-9-4-5-10-16(15)19(20)22/h4-10,14H,11H2,1-3H3 |
InChI Key |
OYVQTKYGNGXONP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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